Glycyl-L-histidyl-L-lysine TFA Salt

Description

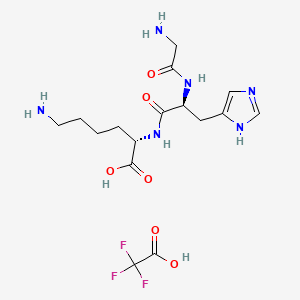

Glycyl-L-histidyl-L-lysine (GHK) is a tripeptide with the sequence Gly-His-Lys. Its trifluoroacetic acid (TFA) salt form is commonly used in biochemical research due to the stability and solubility conferred by the TFA counterion during synthesis and purification . GHK is notable for its role as a chemoattractant for mast cells, facilitating studies in tumor neovascularization and inflammatory responses . The TFA salt form is often the default in peptide synthesis but may require conversion to alternative salts (e.g., acetate or HCl) for sensitive cell-based assays to avoid interference from residual TFA .

Properties

Molecular Formula |

C16H25F3N6O6 |

|---|---|

Molecular Weight |

454.40 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C14H24N6O4.C2HF3O2/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;3-2(4,5)1(6)7/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);(H,6,7)/t10-,11-;/m0./s1 |

InChI Key |

FUESGCGNWTWCQK-ACMTZBLWSA-N |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-histidyl-L-lysine TFA Salt involves the sequential coupling of glycine, L-histidine, and L-lysine residues. The process typically employs solid-phase peptide synthesis (SPPS) techniques, where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reactions are facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product is typically lyophilized to obtain a stable, dry powder form.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-histidyl-L-lysine TFA Salt undergoes various chemical reactions, including:

Oxidation: The histidine residue can be oxidized under certain conditions, leading to the formation of oxo-histidine derivatives.

Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents like dithiothreitol (DTT).

Substitution: The lysine residue can undergo substitution reactions, where its amino group can be modified with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Various acylating or alkylating agents.

Major Products Formed

Oxidation: Oxo-histidine derivatives.

Reduction: Reduced forms of the peptide.

Substitution: Modified peptides with different functional groups attached to the lysine residue.

Scientific Research Applications

Glycyl-L-histidyl-L-lysine TFA Salt has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in cellular processes, including cell signaling and protein interactions.

Medicine: Explored for its therapeutic potential in wound healing, anti-inflammatory treatments, and as an antioxidant.

Industry: Utilized in the development of cosmetic products for skin regeneration and anti-aging effects.

Mechanism of Action

The mechanism of action of Glycyl-L-histidyl-L-lysine TFA Salt involves its ability to bind to metal ions, particularly copper and zinc. This binding reduces the redox activity of these metal ions, preventing oxidative damage and protein aggregation. The compound also stimulates the production of collagen and other extracellular matrix components, promoting tissue repair and regeneration. Additionally, it modulates various signaling pathways involved in inflammation and cell survival.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares GHK TFA Salt with structurally or functionally related compounds:

Key Research Findings

- GHK TFA Salt : Demonstrates potent chemoattractant activity for mast cells at concentrations as low as 10⁻⁹ M, outperforming analogues like valyl-glycyl-seryl-glutamic acid . Its TFA salt form is standard but may require desalting for in vivo applications to avoid cytotoxicity .

- Gap19 TFA Salt : Retains bioactivity in cardiac cells despite TFA content, suggesting TFA tolerance varies by cell type .

Salt Form Considerations

- TFA vs. Acetate/HCl : TFA salts are cost-effective for synthesis but may alter experimental outcomes. For example, GHK’s TFA form can inhibit cell migration in certain assays, necessitating conversion to acetate .

- Stability : TFA salts generally exhibit superior shelf life compared to HCl salts, which are hygroscopic .

Practical Implications for Researchers

- GHK TFA Salt is optimal for initial solubility and storage but may require salt conversion for cell-based studies.

- Compounds like Saralasin TFA Salt and Gap19 TFA Salt demonstrate that TFA compatibility depends on the biological system under investigation.

- Structural variations (e.g., aromatic residues in Glycyl-L-phenylalanyl-L-phenylalanine) highlight the importance of sequence specificity in peptide activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.